N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
Description
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group, a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl moiety, and an isoxazole-3-carboxamide arm. However, detailed physicochemical and biological data for this specific compound remain sparse in publicly available literature.
Properties
CAS No. |
1207056-54-9 |
|---|---|
Molecular Formula |
C27H18N6O4 |
Molecular Weight |
490.479 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H18N6O4/c34-25-16-19(17-8-3-1-4-9-17)28-27(30-25)33-24(15-20(31-33)22-12-7-13-36-22)29-26(35)21-14-23(37-32-21)18-10-5-2-6-11-18/h1-16H,(H,29,35)(H,28,30,34) |
InChI Key |
PGTMGBBNUKNLOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=NOC(=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a rich structure with multiple functional groups that may contribute to its biological activity. The presence of furan, pyrazole, and pyrimidine rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and pyrazole moieties have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| 5-methylfuran derivative | Contains furan and phenyl groups | Strong antimicrobial activity |
| Pyrazolo[3,4-b]quinolinone | Contains pyrazole and quinoline rings | Potent against Gram-positive bacteria |
| 4-Pyrimidinamine | Simple pyrimidine structure | Inhibitor for various enzymes |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. The unique structural features allow for interactions with cancer cell pathways, potentially inhibiting tumor growth.
Case Study: Anticancer Efficacy
In vitro studies on cancer cell lines have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, a derivative containing both pyrazole and isoxazole rings was tested against breast cancer cells, showing a significant reduction in cell viability.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. Computational studies suggest that the compound could inhibit key enzymes related to inflammation and cancer progression.
Synthesis and Future Directions
The synthesis of this compound involves several steps that include the formation of the pyrazole and isoxazole rings. Future research should focus on optimizing synthetic routes to enhance yield and purity while exploring the full spectrum of biological activities.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Furan derivative + pyrimidine |
| 2 | Functionalization | Pyrazole formation |
| 3 | Final coupling | Isoxazole attachment |
Comparison with Similar Compounds
Key Differences :
- Core Structure: Replaces the dihydropyrimidinone-pyrazole system with a methyl-pyrazole-oxadiazole hybrid.
- Substituents : Lacks the 4-phenyl group present in the target compound.
- Molecular Formula : C₁₅H₁₂N₆O₄ vs. the target compound’s likely formula (estimated C₂₄H₁₈N₆O₄ based on structure).
Implications :
- The oxadiazole ring in Analog 1 may enhance metabolic stability compared to the dihydropyrimidinone group, which is prone to hydrolysis .
Structural Analog 2: N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034351-57-8)
Key Differences :
- Core Structure: Features a triazine ring instead of pyrazole-dihydropyrimidinone.
- Substituents : Includes a methoxy group and pyrrolidine, absent in the target compound.
- Molecular Formula : C₁₉H₂₀N₆O₃ vs. the target compound’s formula.
Implications :
- The triazine core may confer distinct electronic properties, influencing interactions with biological targets such as kinases or receptors .
- The pyrrolidine substituent could enhance solubility due to its basic nitrogen, contrasting with the neutral furan group in the target compound.
Comparative Data Table
| Property/Feature | Target Compound | Analog 1 (CAS 2034521-04-3) | Analog 2 (CAS 2034351-57-8) |
|---|---|---|---|
| Core Structure | Pyrazole-dihydropyrimidinone | Pyrazole-oxadiazole | Triazine |
| Key Substituents | 4-phenyl, furan-2-yl | 1-methylpyrazole, oxadiazole | Methoxy, pyrrolidine |
| Molecular Formula | Estimated C₂₄H₁₈N₆O₄ | C₁₅H₁₂N₆O₄ | C₁₉H₂₀N₆O₃ |
| Molecular Weight | ~478.45 (estimated) | 340.29 | 380.4 |
| Notable Functional Groups | Dihydropyrimidinone, isoxazole | Oxadiazole, isoxazole | Triazine, isoxazole |
Research Findings and Mechanistic Insights
- NMR Profiling: Comparative NMR studies of structurally related compounds (e.g., Rapa analogs) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes, enabling precise localization of functional groups . This suggests that the target compound’s dihydropyrimidinone and phenyl groups would induce distinct shifts in these regions compared to analogs.
- Lumping Strategy : Compounds with shared backbones (e.g., isoxazole-carboxamide) but divergent substituents may exhibit similar degradation pathways or solubility profiles, though bioactivity can vary significantly due to steric or electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
